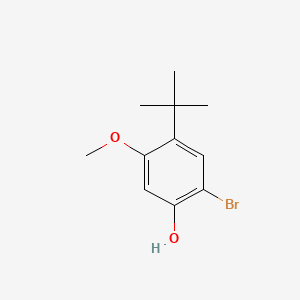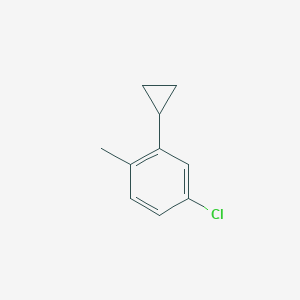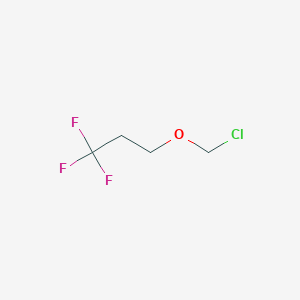![molecular formula C9H5F3N2O2 B13709157 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound known for its unique structural features and significant applications in various fields of scientific research. The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 3-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in compounds with different functional groups replacing the trifluoromethoxy group.
Applications De Recherche Scientifique
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological systems, often as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: A precursor in the synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole.
4-(Trifluoromethoxy)phenylboronic acid: Another compound with similar structural features and applications.
(E)-3-(4-(Trifluoromethoxy)phenyl)propenoic acid: A related compound with different functional groups but similar chemical properties.
Uniqueness
This compound stands out due to its unique combination of the trifluoromethoxy group and the oxadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5F3N2O2 |
|---|---|
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-2-6(4-7)8-5-13-16-14-8/h1-5H |
Clé InChI |
GNNZIBVGIJENJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)







